9-(4-Hydroxyphenyl)-2,7-phenanthroline
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Overview
Description
9-(4-hydroxyphenyl)-2,7-phenanthroline is a member of the class of phenanthrolines that is 2,7-phenanthroline substituted at position 9 by a 4-hydroxyphenyl group. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of phenanthrolines and a member of phenols.
Scientific Research Applications
Photocatalytic Behavior
9-(4-Hydroxyphenyl)-2,7-phenanthroline has been utilized in the study of photocatalytic behavior. A study involving copper(I) complexes with this compound demonstrated its effectiveness in photoredox catalytic activities, such as atom-transfer radical-addition reactions. The research highlighted the impact of excitation wavelength on catalytic efficiency, contributing valuable insights into the mechanism of these photocatalytic processes (Cetin et al., 2017).
DNA Interaction
The compound has been involved in studies exploring its interaction with DNA. For example, mixed polypyridyl ruthenium(II) complexes incorporating this compound have demonstrated the ability to bind intercalatively with calf thymus DNA. These interactions suggest potential applications in understanding DNA structure and function, and possibly in therapeutic contexts (Liu et al., 2001).
Actinide Extraction
In the field of nuclear waste management, derivatives of this compound have been studied for their ability to extract actinides from waste solutions. The efficiency of these compounds in selective extraction processes holds significant promise for applications in environmental remediation and nuclear waste treatment (Zhang et al., 2018).
Analytical Chemistry and Sensor Development
This compound-based compounds have been synthesized and characterized for their potential in developing chemosensors. These sensors, designed to detect specific ions like chloride, showcase the versatility of this compound in analytical chemistry applications (Wu et al., 2007).
Properties
Molecular Formula |
C18H12N2O |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-(2,7-phenanthrolin-9-yl)phenol |
InChI |
InChI=1S/C18H12N2O/c21-15-4-1-12(2-5-15)14-9-16-17-11-19-8-7-13(17)3-6-18(16)20-10-14/h1-11,21H |
InChI Key |
IUSSGTWHFMSCOY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=N2)C3=CC=C(C=C3)O)C4=C1C=CN=C4 |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C3=CC=C(C=C3)O)C4=C1C=CN=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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